Product packaging for (13S)-vitexifolin A(Cat. No.:)

(13S)-vitexifolin A

Cat. No.: B1209722
M. Wt: 290.5 g/mol
InChI Key: CECREIRZLPLYDM-PIKOESSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13S)-Vitexifolin A is a labdane-type diterpene with the molecular formula C20H34O and an average mass of 290.491 Da . This compound features four defined stereocenters, contributing to its specific three-dimensional structure and biological activity . It is a natural product identified in plants of the Vitex genus, such as Vitex trifolia and Vitex rotundifolia, which are recognized in traditional medicine systems and are a rich source of bioactive terpenoids and flavonoids . The biosynthesis of this compound in plants is catalyzed by a specific synthase enzyme, which converts syn-copalyl diphosphate to the final diterpene structure . Labdane diterpenes from Vitex species, including related compounds like rotundifuran, have demonstrated significant potential in pharmacological research, showing activities such as induction of apoptosis in human myeloid leukemia cells . Researchers are exploring this class of compounds for their broad bioactivity, which may include anti-inflammatory and anticancer effects, making them valuable leads for drug discovery and pharmacological studies . This product is provided as a high-quality chemical reference standard to support identification and quantification in natural product chemistry, phytochemical research, and bioassay development. This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B1209722 (13S)-vitexifolin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3S)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol

InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17+,19-,20-/m1/s1

InChI Key

CECREIRZLPLYDM-PIKOESSRSA-N

SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for 13s Vitexifolin a

Botanical Sources and Geographic Distribution of (13S)-Vitexifolin A-Containing Plants

The primary botanical source of this compound is the plant species Vitex rotundifolia. acs.orgnih.govresearchgate.net This compound, along with other related diterpenes such as vitexifolin B, C, D, and E, has been successfully isolated from the fruits of this plant. acs.orgnih.gov

Vitex rotundifolia, commonly known as the roundleaf chastetree or beach vitex, is a hardy, salt-tolerant shrub. researchgate.net Its natural habitat is predominantly along coastal areas. The plant has a wide geographic distribution, primarily across Asia. researchgate.net It is found extensively on the sandy beaches of tropical and subtropical regions. sciensage.info Its distribution ranges from the Mediterranean coasts to Central Asia. mdpi.com In Asia, it is found in countries including India, Sri Lanka, Bangladesh, China, Malaysia, Indonesia, and the Philippines, as well as in New Caledonia and America. researchgate.netsciensage.info In China, it is specifically distributed in the provinces of Fujian, Guangdong, Guangxi, and Yunnan. researchgate.net The genus Vitex itself comprises approximately 250 species worldwide. researchgate.net

While this compound is most directly associated with Vitex rotundifolia, the Vitex genus is a rich source of diverse diterpenoids. researchgate.net Other species such as Vitex trifolia and Vitex negundo have also been extensively studied for their chemical constituents, which include various labdane-type diterpenes. ebi.ac.uknih.gov

Table 1: Botanical Source and Geographic Distribution of this compound

Botanical SourceFamilyPlant PartGeographic Distribution
Vitex rotundifoliaLamiaceae (formerly Verbenaceae)FruitsWidely distributed in coastal areas of Asia, from the Mediterranean to Central Asia. Found in India, Sri Lanka, China, Malaysia, Indonesia, the Philippines, and America. researchgate.netresearchgate.netsciensage.infomdpi.com

Advanced Extraction and Purification Strategies for this compound

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the plant material, followed by sophisticated purification and separation techniques.

Following initial solvent extraction, crude extracts contain a complex mixture of phytochemicals. The isolation of specific compounds like this compound necessitates the use of various chromatographic methods. These techniques separate compounds based on their differential physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Modern chromatographic techniques are essential for purifying diterpenoids from Vitex species. researchgate.net The process often involves a series of steps to achieve high purity. For instance, the isolation of vitexifolin A from Vitex rotundifolia fruits involved an initial extraction with methanol (B129727) (MeOH). The resulting crude extract was then subjected to a sequence of column chromatography steps to separate the complex mixture into simpler fractions and ultimately isolate the pure compounds. acs.orgnih.govresearchgate.net

Commonly employed techniques include:

Vacuum Liquid Chromatography (VLC): Often used for initial fractionation of the crude extract. In a study on Vitex pubescens, VLC was used with a gradient of n-hexane and ethyl acetate (B1210297) to separate a dichloromethane (B109758) extract into six primary fractions. rasayanjournal.co.in

Silica (B1680970) Gel Column Chromatography: A standard and widely used method for separating compounds based on polarity. Researchers have used silica gel columns with various solvent systems (eluents) of increasing polarity to separate fractions obtained from VLC or initial extracts. rasayanjournal.co.inresearchgate.net

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. Reversed-phase HPLC, often with a C18 column, is particularly effective for separating diterpenoids. researchgate.net An ultra-high-performance liquid chromatography (UHPLC) method has also been developed for the analysis of compounds in Vitex agnus-castus, utilizing a Zorbax Eclipse XDB-C18 column. biocrick.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, which can sometimes cause irreversible adsorption of the sample. A two-phase solvent system composed of light petroleum-ethyl acetate-methanol-water was successfully used to separate active components from Vitex trifolia. rjpponline.org

Other Techniques: Methods like Sephadex LH-20 column chromatography, which separates compounds based on molecular size, are also used in the purification process, often to remove pigments and other unwanted substances. researchgate.net

Table 2: Chromatographic Techniques in the Isolation of Compounds from Vitex Species

Chromatographic TechniqueStationary/Mobile Phase ExamplePurposeReference
Vacuum Liquid Chromatography (VLC)Silica gel; n-hexane:ethyl acetate gradientInitial fractionation of crude extract rasayanjournal.co.in
Column ChromatographySilica gel (70-230 or 230-400 mesh); n-hexane:ethyl acetate gradientFractionation and purification rasayanjournal.co.in
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., ODS); various solvent systemsFinal purification, analysis researchgate.net
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system (e.g., light petroleum-ethyl acetate-methanol-water)Preparative isolation and purification rjpponline.org
Sephadex LH-20 ChromatographySephadex LH-20; methanolRemoval of pigments, size-exclusion separation researchgate.net

The efficiency of the initial extraction step is critical for maximizing the yield of this compound. The choice of solvent, extraction time, temperature, and method can significantly influence the outcome. scirp.org

Methanol is a commonly used solvent for extracting diterpenes from Vitex fruits. researchgate.net Research into optimizing extraction protocols for phytochemicals from Vitex species has explored various methods and parameters. For example, a study on Vitex negundo found that microwave-assisted extraction (MAE) using methanol was highly effective. researchgate.net Response surface methodology (RSM) is a statistical approach used to optimize extraction conditions by evaluating multiple variables simultaneously. researchgate.netnih.gov

Key parameters that are often optimized include:

Solvent Type and Concentration: The polarity of the solvent is crucial. While pure solvents like methanol are used, aqueous solutions of solvents like ethanol (B145695) or methanol (e.g., 60-95% v/v) are often more efficient for extracting a broad range of compounds. scirp.orgresearchgate.net

Extraction Method: Besides conventional maceration or Soxhlet extraction, modern techniques like MAE and ultrasonic extraction are employed to improve efficiency and reduce extraction time. scirp.orgresearchgate.netbiorxiv.org

Extraction Time and Temperature: These parameters are balanced to ensure complete extraction without causing thermal degradation of the target compounds. researchgate.netbiorxiv.org

Solid-to-Liquid Ratio: The ratio of plant material to solvent volume can affect the extraction yield. nih.gov

Table 3: Examples of Optimized Extraction Parameters for Vitex Species

Plant SpeciesExtraction MethodOptimal ConditionsTarget CompoundsReference
Vitex negundoMicrowave-Assisted Extraction (MAE)95% (v/v) methanol, 720W power, 90 secondsTotal Phenolic Content (TPC), Total Flavonoid Content (TFC) researchgate.net
Vitex negundoMicrowave-Assisted Extraction (MAE)65% (v/v) methanol, 14 minutes, 48 °CTPC, TFC, Antioxidants biorxiv.org
Vitex trifoliaMacerationMethanol, room temperatureGeneral constituents rjpponline.org
Vitex rotundifoliaMacerationMethanol, room temperatureDiterpenes, including vitexifolin A researchgate.net

Structural Elucidation and Stereochemical Analysis of 13s Vitexifolin a

Application of Advanced Spectroscopic Methodologies for Structure Determination

The elucidation of the chemical structure of (13S)-vitexifolin A involves the synergistic application of various spectroscopic methods, which provide complementary information about its molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments, is a cornerstone in determining the structure of natural products like this compound. These techniques allow for the detailed assignment of proton and carbon signals, revealing information about the number and types of atoms, their chemical environment, and their spatial relationships within the molecule.

Other Spectroscopic Approaches (e.g., IR, UV-Vis)

While NMR and MS are primary tools, other spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide supplementary data. IR spectroscopy is valuable for identifying the presence of specific functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, by detecting characteristic absorption bands in the infrared region of the electromagnetic spectrum researchgate.net. Although specific IR or UV-Vis data for this compound were not extensively detailed in the reviewed literature, these techniques are generally applied in the initial stages of natural product characterization to provide a preliminary understanding of the molecule's functional group composition.

Absolute Stereochemical Assignment of (13S)-Configuration

Determining the absolute stereochemistry, particularly the configuration at the C-13 position as (S) in this compound, is critical for understanding its potential biological activity and for precise structural representation. This is achieved through specialized spectroscopic methods and chemical transformations.

Chiroptical Spectroscopy (e.g., ECD, ORD)

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful techniques for assigning the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral substance. By comparing experimental ECD spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory - TD-DFT), the absolute configuration of molecules can be reliably assigned researchgate.netmdpi.comsemanticscholar.orgrsc.orgresearchgate.net. For diterpenoids like vitexifolin A, ECD spectroscopy has been successfully employed to determine the stereochemistry at various chiral centers, often in conjunction with NMR data researchgate.netresearchgate.netresearchgate.netresearchgate.net. In the context of vitexifolin A, studies have indicated that the enzymatic synthesis using specific enzymes can yield a mixture of stereoisomers at C-13, with the (13S)-isomer being predominant, in a ratio of approximately 1:19 compared to the (13R)-isomer ebi.ac.uk. This precise stereochemical assignment at C-13 is crucial for the compound's identity as this compound.

Chemical Derivatization for Stereochemical Confirmation

Chemical derivatization is a classical approach used to confirm or determine the absolute stereochemistry of chiral compounds, especially when other methods yield ambiguous results or when specific functional groups are amenable to derivatization. This often involves reacting a chiral molecule with a known chiral reagent (a chiral derivatizing agent, CDA) to form diastereomeric derivatives libretexts.org. These diastereomers will exhibit different physical properties, including distinct NMR spectra, allowing for the differentiation of stereocenters. For instance, the Mosher's ester method, which involves derivatizing hydroxyl groups with Mosher's acid chloride, is widely used to determine the absolute configuration of alcohols libretexts.org. While specific details of chemical derivatization for this compound are not explicitly detailed in all sources, chemical modifications are a standard practice in diterpenoid chemistry for stereochemical investigations and for studying dynamic processes like epimerization researchgate.net. This approach, when combined with advanced NMR analysis of the derivatives, can provide definitive proof of stereochemistry.

Biosynthesis and Enzymology of 13s Vitexifolin a

Elucidation of the (13S)-Vitexifolin A Biosynthetic Pathway

The elucidation of the biosynthetic pathway for this compound and other related diterpenoids in species like Vitex agnus-castus has been advanced through transcriptomic analysis of glandular trichomes, the primary sites of synthesis. nih.govku.dk This approach has led to the identification and functional characterization of the key enzymes responsible for constructing the molecule's core structure. ku.dk

The biosynthesis of all diterpenoids, including this compound, begins with the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netresearchgate.netnih.gov GGPP is assembled from two universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves products of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways. nih.govnih.gov In angiosperms, the formation of the characteristic labdane (B1241275) skeleton from the acyclic GGPP is typically a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs). nih.gov

The formation of this compound from GGPP is a coordinated, two-step reaction cascade involving a class II diTPS followed by a class I diTPS. ku.dkbiomedres.us

Step 1: Bicyclization of GGPP : The first committed step is catalyzed by a class II diTPS. In Vitex agnus-castus, this enzyme has been identified as VacTPS3, which functions as a syn-copalyl diphosphate synthase (syn-CPS). ku.dk This enzyme initiates a protonation-dependent cyclization of GGPP, forming the bicyclic intermediate, syn-copalyl diphosphate (syn-CPP). ku.dknih.gov This intermediate contains the characteristic decalin core of labdane diterpenoids.

Step 2: Conversion to this compound : The syn-CPP intermediate is then utilized by a class I diTPS. Research has shown that coupling VacTPS3 with another identified enzyme, VacTPS2, results in the production of vitexifolin A. ku.dk VacTPS2 catalyzes the ionization of the diphosphate moiety from syn-CPP, initiating a second series of cyclizations and rearrangements that ultimately form the final structure of this compound, including the introduction of a hydroxyl group at the C13 position. ku.dknih.gov

The elucidated reaction cascade can be summarized as follows: Geranylgeranyl Diphosphate (GGPP) → syn-Copalyl Diphosphate (syn-CPP) → this compound

Table 1: Key Enzymes and Intermediates in the Biosynthesis of this compound
StepEnzyme (from V. agnus-castus)Enzyme ClassSubstrateProduct
1VacTPS3Class II diTPS (syn-CPS)Geranylgeranyl Diphosphate (GGPP)syn-Copalyl Diphosphate (syn-CPP)
2VacTPS2Class I diTPS (KSL-type)syn-Copalyl Diphosphate (syn-CPP)This compound

Characterization of this compound Synthase and Related Diterpene Synthases

The enzymes responsible for this compound biosynthesis, collectively referred to as vitexifolin A synthase activity (from VacTPS3 and VacTPS2), belong to the broader family of terpene synthases (TPSs). nih.gov These enzymes are essential gatekeepers in the generation of terpenoid diversity. nih.gov

The characterization of diterpene synthases like VacTPS2 and VacTPS3 typically relies on heterologous expression and subsequent purification. frontiersin.org A common methodology involves:

Cloning : The open reading frames (ORFs) of the candidate genes, identified from transcriptome sequencing, are cloned into an expression vector suitable for a host system like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govfrontiersin.orgresearchgate.net Often, the N-terminal plastid-targeting sequences are truncated to facilitate soluble protein expression in prokaryotic hosts. frontiersin.org

Heterologous Expression : The recombinant plasmids are transformed into the host organism. Protein production is then induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli systems. frontiersin.org

Purification : The expressed proteins, often engineered with an affinity tag (e.g., a polyhistidine-tag), are purified from the cell lysate. nih.gov A common method is immobilized metal affinity chromatography (IMAC), using a resin such as nickel-nitrilotriacetic acid (Ni-NTA), which binds the His-tagged protein. frontiersin.orgnih.gov The purified enzyme can then be eluted and used for in vitro assays. Further purification steps can involve techniques like ion-exchange chromatography or gel filtration. wur.nl

The substrate specificity of the enzymes in the this compound pathway is well-defined by their sequential roles.

VacTPS3 (syn-CPS) : As a class II diTPS, it specifically recognizes the acyclic C20 precursor, GGPP, as its substrate to produce syn-CPP. ku.dk

VacTPS2 : This class I diTPS acts specifically on the bicyclic intermediate syn-CPP, the product of the VacTPS3 reaction. ku.dk

While specific kinetic parameters (KM, kcat) for VacTPS2 and VacTPS3 are not extensively reported in the available literature, data from other characterized plant terpene synthases provide context. Plant TPSs typically exhibit KM values for their prenyl diphosphate substrates in the low micromolar range and have relatively slow turnover rates (kcat), often between 10-1 and 10-3 s-1. nih.gov These kinetic properties reflect the complex, multi-step reactions these enzymes catalyze. nih.govacs.org

Table 2: Substrate Specificity of Diterpene Synthases in the this compound Pathway
EnzymePrimary SubstrateNotes
VacTPS3Geranylgeranyl Diphosphate (GGPP)Does not act on monoterpene or sesquiterpene precursors.
VacTPS2syn-Copalyl Diphosphate (syn-CPP)Requires the bicyclic intermediate produced by a class II diTPS.

The formation of this compound involves sophisticated carbocation chemistry tightly controlled by the active sites of the two diterpene synthases. nih.govresearchgate.net

Cyclization by VacTPS3 (Class II diTPS) : The reaction begins with the protonation of the terminal double bond of GGPP, initiated by a conserved acidic motif (e.g., DxDD) in the enzyme's active site. nih.gov This triggers a cascade of carbon-carbon bond formations, leading to the bicyclic labdadienyl/copalyl diphosphate intermediate. nih.gov The stereochemical outcome of this cyclization, yielding the syn-decalin core of syn-CPP, is strictly dictated by the way the enzyme active site folds the acyclic GGPP substrate. nih.gov

Cyclization and Hydroxylation by VacTPS2 (Class I diTPS) : The second phase of the reaction is initiated by the ionization of the diphosphate group from syn-CPP, a process facilitated by the coordination of divalent metal ions (typically Mg2+) within the active site's conserved DDxxD motif. researchgate.netnih.gov This generates a carbocation that undergoes further intramolecular attack and potential rearrangements. nih.gov The cascade is terminated when a water molecule attacks the carbocation at the C13 position, followed by deprotonation to yield the final hydroxylated product, this compound. nih.gov The precise positioning of substrates, intermediates, and catalytic residues within the enzyme's hydrophobic active site pocket guides the carbocation through the complex reaction landscape to ensure the formation of a specific product. nih.govacs.org

Genetic Basis of this compound Biosynthesis

The genetic foundation for the biosynthesis of this compound lies within the genes encoding the enzymes that catalyze the formation and modification of its labdane skeleton. In angiosperms, the core structure of labdane-related diterpenoids is typically formed from GGPP through the sequential action of two types of diterpene synthases (diTPSs). nih.govnih.gov The initial cyclization is performed by a class II diTPS, which creates the characteristic bicyclic decalin core. nih.govnih.gov The stereochemistry of this core is determined by the specific class II diTPS and generally remains fixed in subsequent biosynthetic steps. nih.gov Following this, a class I diTPS acts on the resulting intermediate to generate the final diterpene backbone. nih.gov

Subsequent modifications, such as hydroxylations, are typically carried out by cytochrome P450 monooxygenases (CYPs), which contribute significantly to the structural diversity of terpenoids. nih.gov These enzymes are known to activate inert C-H bonds with high regio- and stereoselectivity. nih.gov

Research on Vitex agnus-castus, a plant known to produce a variety of bioactive diterpenoids, has led to the identification of several candidate genes involved in their biosynthesis. nih.gov Through the analysis of a transcriptome database specific to the glandular trichomes, where these compounds accumulate, researchers have identified and functionally characterized multiple diTPSs and a CYP enzyme. nih.govku.dk

Diterpene Synthases (diTPSs): Six diTPS enzymes were identified in V. agnus-castus and designated VacTPS1 through VacTPS6. ku.dk Phylogenetic analysis categorized VacTPS1, VacTPS3, and VacTPS5 as class II diTPSs, while VacTPS2, VacTPS4, and VacTPS6 were grouped as class I diTPSs. ku.dk Combinatorial assays involving the co-expression of these enzymes have demonstrated their ability to produce a range of different diterpene skeletons, which form the backbones of the bioactive diterpenoids found in the plant. nih.gov

Specifically, the combination of the class II diTPS, VacTPS3, with the class I diTPS, VacTPS2, was shown to produce a diterpenoid identified as vitexifolin A. nih.gov This finding directly implicates these two enzymes in the initial steps of the this compound biosynthetic pathway. While the stereochemistry at C-13 was not explicitly determined in this study, it is known that the configuration at this position is a critical aspect of labdane diterpenoid structure and bioactivity. researchgate.net The precise enzymatic control that establishes the (13S) configuration remains an area for further investigation.

Cytochrome P450 Monooxygenases (CYPs): A key CYP, named VacCYP76BK1 , was also identified from the V. agnus-castus trichome transcriptome. nih.gov This enzyme was found to catalyze the 16-hydroxylation of the diol-diterpene, peregrinol. nih.gov While not directly involved in the formation of vitexifolin A itself, this hydroxylation represents a crucial step in the biosynthetic pathway towards other bioactive furan- and lactone-containing diterpenoids present in the species. nih.gov The high regio- and stereoselectivity of CYPs suggests that a specific, yet-to-be-identified CYP may be responsible for the hydroxylation at the C-13 position to yield this compound from a precursor. nih.gov

Below is a table summarizing the key enzymes identified in Vitex agnus-castus relevant to diterpenoid biosynthesis.

Enzyme IDEnzyme ClassProposed Function in Diterpenoid Biosynthesis
VacTPS1 Class II diTPSInvolved in the initial cyclization of GGPP to form a bicyclic intermediate.
VacTPS2 Class I diTPSActs on the bicyclic intermediate from a class II diTPS to form a diterpene backbone; involved in vitexifolin A formation with VacTPS3. nih.gov
VacTPS3 Class II diTPSCatalyzes the initial cyclization of GGPP; involved in vitexifolin A formation with VacTPS2. nih.gov
VacTPS4 Class I diTPSLikely involved in gibberellin biosynthesis.
VacTPS5 Class II diTPSInvolved in the initial cyclization of GGPP.
VacTPS6 Class I diTPSActs on bicyclic intermediates to form various diterpene backbones.
VacCYP76BK1 Cytochrome P450Catalyzes the 16-hydroxylation of peregrinol, a step towards furan (B31954) and lactone diterpenoids. nih.gov

To validate the function of the identified genes and reconstruct the biosynthetic pathways, heterologous expression systems are indispensable tools. Nicotiana benthamiana, a relative of the tobacco plant, and the yeast Saccharomyces cerevisiae have been effectively utilized for this purpose in the study of Vitex diterpenoid biosynthesis. nih.govku.dk

Nicotiana benthamiana : This plant is a popular platform for the transient expression of plant natural product pathways. nih.gov Its amenability to Agrobacterium-mediated transformation allows for the rapid and scalable expression of genes from other plant species. nih.gov In the context of V. agnus-castus diterpenoid biosynthesis, N. benthamiana was used for the functional characterization of the VacTPS enzymes. ku.dk By co-infiltrating Agrobacterium strains carrying different combinations of class I and class II diTPS genes, researchers were able to produce and identify the resulting diterpene products, thereby confirming the enzymatic functions and combinatorial interactions. nih.govku.dk This system provides a plant cellular environment, which can be beneficial for the proper folding and activity of plant-derived enzymes. nih.gov

Saccharomyces cerevisiae : Yeast is another powerful heterologous host for reconstructing biosynthetic pathways and producing terpenoids. researchgate.net Its well-characterized genetics and metabolism make it an ideal chassis for metabolic engineering. biorxiv.org For the study of Vitex diterpenoids, S. cerevisiae was used to express the cytochrome P450 enzyme, VacCYP76BK1. nih.gov This allowed for the characterization of its hydroxylase activity on a specific diterpene substrate, peregrinol. nih.gov Engineering yeast to produce high levels of the precursor GGPP is a common strategy to enhance the production of diterpenoids. researchgate.net

Biosynthetic Engineering for Enhanced this compound Production

While specific examples of biosynthetic engineering to enhance the production of this compound are not yet documented, established strategies in metabolic engineering of terpenoid pathways in heterologous hosts like S. cerevisiae and N. benthamiana provide a roadmap for future efforts. The goal of such engineering is to optimize the host's metabolism to channel more precursors towards the desired product and to ensure efficient enzymatic conversions. nih.govresearchgate.net

Strategies in Saccharomyces cerevisiae :

Increasing Precursor Supply : The production of diterpenoids is often limited by the availability of the precursor, GGPP. researchgate.net Engineering strategies to boost GGPP levels include overexpressing key enzymes in the native mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), and overexpressing the GGPP synthase (GGPPS). Down-regulating competing pathways, such as the sterol biosynthesis pathway by repressing the squalene (B77637) synthase (ERG9), can further divert carbon flux towards GGPP. researchgate.net

Enzyme Optimization and Pathway Assembly : The efficiency of the biosynthetic pathway can be improved by optimizing the expression levels of the diTPSs and CYPs. This can involve using strong promoters and balancing the expression of different pathway enzymes. Fusion proteins, where the class I and class II diTPSs are physically linked, have been shown to improve the production of some diterpenes by facilitating substrate channeling. researchgate.net

Cofactor Engineering : Cytochrome P450 enzymes require a steady supply of reducing equivalents, typically in the form of NADPH. tandfonline.com Engineering the host's redox metabolism to increase the availability of NADPH can enhance the activity of CYPs involved in the pathway.

Strategies in Nicotiana benthamiana :

Transient Overexpression : The transient expression system in N. benthamiana allows for rapid testing of different gene combinations and engineering strategies. nih.gov Co-expressing the biosynthetic genes for this compound along with genes that enhance the precursor GGPP pool can lead to increased product accumulation. researchgate.netmdpi.com

Metabolic Pathway Shunting : Suppressing the expression of competing endogenous pathways can redirect precursors to the engineered pathway. For example, silencing the phytoene (B131915) synthase gene, which also uses GGPP, has been shown to increase the production of other diterpenoids in N. benthamiana. researchgate.net

Elicitor Treatment : The production of secondary metabolites in plants can often be induced by treatment with elicitors like methyl jasmonate. researchgate.net Applying such treatments to engineered N. benthamiana could further boost the production of this compound.

The application of these synthetic biology and metabolic engineering approaches holds significant promise for the sustainable and high-yield production of this compound and other valuable diterpenoids from the Vitex genus. nih.govresearchgate.net

Chemical Synthesis and Derivatization of 13s Vitexifolin a

Total Synthetic Strategies towards (13S)-Vitexifolin A

Total synthesis aims to construct the target molecule from simple, readily available starting materials. For complex diterpenoids like vitexifolin A, this often involves multi-step sequences that demand careful planning and execution.

The precise control of stereochemistry is paramount in the synthesis of natural products, as biological activity is often dependent on the specific three-dimensional arrangement of atoms. This compound possesses multiple stereocenters, including a critical chiral center at the C13 position. Research has indicated that vitexifolin A can exist as a mixture of stereoisomers at this position, with reported ratios of approximately 1:19 for the 13R to 13S forms, underscoring the challenge in obtaining a single enantiomer ebi.ac.uk.

Stereoselective synthesis refers to reactions that favor the formation of one stereoisomer over others. Enantioselective synthesis specifically aims to produce one enantiomer predominantly. Methodologies employed to achieve this include the use of chiral auxiliaries, chiral catalysts, and asymmetric transformations lumenlearning.comacs.org. For instance, the total synthesis of vitexifolin C employed an enantioselective strategy, utilizing a proline sulfonamide-catalyzed Yamada–Otani reaction to construct a highly functionalized cyclohexane (B81311) A ring core, including a C10 all-carbon quaternary stereocenter, and controlling stereoselectivity during C4 alkylation acs.orgnsf.gov. These approaches are vital for establishing the correct absolute configuration of the target molecule.

Semisynthesis of this compound Derivatives and Analogs

Semisynthesis involves modifying naturally occurring compounds, often through chemical or enzymatic means, to produce derivatives or analogs. This approach can be more efficient than total synthesis, especially when the natural precursor is readily available.

While specific examples of semisynthesis directly targeting this compound are not extensively detailed in the provided search results, the general principle involves selective chemical transformations of isolated natural products or their biosynthetic intermediates. For related diterpenoids, research has explored the modification of precursors to access new chemical entities. For example, semisynthesis of related compounds like (+)-nepetaefolin F from dehydroabietic acid has been reported acs.org. The identification of various diterpenoids and their precursors within Vitex species suggests potential starting materials for the semisynthesis of vitexifolin A derivatives nih.govcjnmcpu.comnih.gov.

The synthesis of chiral analogs is crucial for structure-activity relationship (SAR) studies and for exploring variations in biological properties. The first synthesis of (+)-vitexifolin D, a related norlabdane-type diterpene, was achieved using an efficient method involving the treatment of δ,ε-unsaturated carboxylic acids with iodine and triphenylphosphine. This reaction yielded spiro γ-lactones with high yield and complete stereoselectivity, demonstrating a method for accessing specific stereoisomers of complex spirolactone diterpenoids rsc.orgorcid.org. Such methodologies can be adapted for the synthesis of chiral analogs of vitexifolin A, focusing on controlling the stereochemistry at key positions.

Chemoenzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the selectivity and efficiency of biocatalysts. Diterpene biosynthesis in plants often involves diterpene synthases (DTSs) that catalyze the cyclization of precursors like geranylgeranyl diphosphate (B83284) (GGPP) into complex diterpenoid skeletons nih.govnih.gov. Research has identified diterpene synthases that can produce vitexifolin A from GGPP, offering a pathway towards its enzymatic production or the production of its precursors nih.govnih.gov. While direct chemoenzymatic total synthesis of this compound is not detailed, the understanding of biosynthetic pathways and the activity of diterpene synthases provides a foundation for developing such strategies. For instance, chemoenzymatic approaches have been successfully applied to the synthesis of other complex natural products, such as macrolide antibiotics, by utilizing enzymes for specific transformations nih.gov.

Structure Activity Relationship Sar Studies of 13s Vitexifolin a and Analogs

Identification of Key Structural Features for Biological Activity

Vitexifolin A belongs to the labdane-type diterpenes, a class of compounds characterized by a specific diterpenoid skeleton derived from geranylgeranyl diphosphate (B83284) researchgate.netscispace.comrjptonline.orgnih.govkoreascience.krnih.gov. These diterpenoids are frequently isolated from Vitex rotundifolia, a plant traditionally used for various medicinal purposes researchgate.netscispace.comrjptonline.orgkoreascience.krnih.gov. The broader Vitex genus is known to produce diterpenoids with significant biological activities, including cytotoxic, anti-inflammatory, antimicrobial, hormone level-regulating, and antiangiogenic properties researchgate.netresearchgate.netnih.gov. Specifically, Vitex diterpenoids have exhibited antitumor potential researchgate.net. For instance, ferruginol, another diterpene from Vitex rotundifolia, displays potent antioxidant activity rjptonline.org, and a related nor-labdane compound (nor-labdane 7) demonstrated significant cytotoxic activity against glioma and ovarian cancer cell lines researchgate.net. While detailed SAR studies specifically pinpointing functional groups critical for (13S)-vitexifolin A's activity are not extensively detailed in the available literature, the presence of the labdane (B1241275) skeleton itself is associated with these observed bioactivities.

Impact of Stereochemical Modifications on Activity Profiles

A critical aspect of SAR studies involves understanding how stereochemistry influences a molecule's biological activity. For vitexifolin A, the stereochemistry at the C13 position is a significant point of investigation. Research has identified both the (13S) and (13R) stereoisomers of vitexifolin A rsc.orgebi.ac.uk. Specifically, this compound has been characterized as a major product in certain enzymatic reactions, alongside its natural (13R)-epimer rsc.org. Studies indicate that vitexifolin A can exist as a mixture of these diastereoisomers ebi.ac.uk.

Rational Design of (13S)-Vitexin A Analogs with Modified Activities

Rational drug design relies on understanding SAR to create analogs with improved or modified biological activities. While specific studies focusing on the rational design of this compound analogs are nascent in the readily available literature, the synthetic accessibility of related diterpenoids provides a foundation for such endeavors. For instance, the total synthesis of vitexifolin C and its analogs has been reported, demonstrating that modifications to the vitexifolin scaffold are achievable acs.orgnsf.gov.

General principles of SAR for diterpenoids suggest that systematic modifications to the labdane skeleton of vitexifolin A could lead to altered biological activities. Strategies may include altering functional groups, exploring variations at the C13 stereocenter and other chiral centers, and potentially employing computational methods like molecular docking to predict binding affinities and guide the synthesis of novel analogs acs.orgnaturalproducts.net. For example, esterification of hydroxyl groups in related diterpenoids has been shown to enhance antitumor effects acs.org. Future research in this area could focus on synthesizing a library of this compound derivatives, systematically probing the impact of structural changes on biological activity, and leveraging these findings to develop compounds with optimized therapeutic potential.

Advanced Analytical Methodologies for 13s Vitexifolin a Quantification and Detection

High-Resolution Chromatographic Techniques for Analysis

High-resolution chromatography is fundamental for the separation of (13S)-vitexifolin A from a multitude of other compounds present in its natural sources. Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in its analysis.

UHPLC systems, known for their high speed and resolution, are frequently employed for the analysis of diterpenoids from Vitex species. biocrick.comchemfaces.comresearchgate.netebi.ac.uk These systems are often coupled with Diode Array Detectors (DAD) for the detection and quantification of analytes based on their UV absorbance. biocrick.comchemfaces.comebi.ac.uk For instance, a rapid UHPLC-DAD method has been developed and validated for the simultaneous determination of various phytochemicals, including diterpenes, in Vitex agnus-castus fruits. biocrick.comchemfaces.comebi.ac.uk In such methods, analyte detection and quantification are typically performed at specific wavelengths, such as 210 nm and 260 nm. biocrick.comchemfaces.com

To enhance the identification of separated compounds, UHPLC can be coupled with high-resolution mass spectrometry, such as a quadrupole time-of-flight mass spectrometer with an electrospray ionization interface (ESI-QTOF-MS). biocrick.comchemfaces.comebi.ac.uk This powerful combination allows for the tentative assignment of a large number of chromatographic features based on their accurate mass measurements and fragmentation patterns, which is invaluable when analyzing complex extracts containing numerous related compounds. biocrick.comchemfaces.comebi.ac.uk

A study on the chemical characterization of Vitex trifolia fruit extracts utilized ultra-high pressure liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer to analyze its composition, which includes various vitexifolins. researchgate.net

Table 1: Application of UHPLC in the Analysis of Compounds from Vitex Species

Analytical Technique Detector Application Reference
UHPLC DAD Simultaneous determination of iridoids, flavonoids, and diterpenes in Vitex agnus-castus fruits. biocrick.comchemfaces.comebi.ac.uk
UHPLC ESI-QTOF-MS Tentative assignment of 62 chromatographic features in Vitex agnus-castus extracts. biocrick.comchemfaces.comebi.ac.uk
UHPLC High-Resolution MS Chemical characterization of Vitex trifolia fruit extracts. researchgate.net

The separation of stereoisomers, such as the 13R and 13S forms of vitexifolin A, presents a significant analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a chiral column has been successfully used to resolve and identify these stereoisomers. rhea-db.orgebi.ac.ukebi.ac.uk This technique is crucial for determining the stereochemical purity of a sample and for studying the stereoselectivity of enzymes involved in the biosynthesis of these compounds. rhea-db.orgebi.ac.ukebi.ac.uk

Research has shown that analysis on a GC-MS chromatograph with a chiral column can effectively separate mixtures of 13R and 13S-stereoisomers of labdane-type diterpenes. rhea-db.orgebi.ac.ukebi.ac.uk For example, in the analysis of reaction products from certain diterpene synthases, this method revealed specific ratios of stereoisomers, such as an approximate 1:19 ratio for the 13R to 13S stereoisomers of vitexifolin A (referred to as compound 28b in the study). rhea-db.orgebi.ac.ukebi.ac.uk

Table 2: Stereoisomer Ratios of Diterpenes Determined by Chiral GC-MS

Compound Stereoisomers Ratio (13R:13S) Reference
Manool (24) 24a : 24b ~ 1 : 1 rhea-db.orgebi.ac.ukebi.ac.uk
ent-Manool (26) 26a : 26b ~ 1 : 5 rhea-db.orgebi.ac.ukebi.ac.uk
Vitexifolin A (28) 28a : 28b ~ 1 : 19 rhea-db.orgebi.ac.ukebi.ac.uk

Mass Spectrometry-Based Quantification Methods

Mass spectrometry (MS) is a powerful tool for both the identification and quantification of this compound. When coupled with chromatographic separation techniques like GC or UHPLC, MS provides high selectivity and sensitivity. The structures of this compound and related diterpenoids are often determined and identified based on 1D and/or 2D NMR and mass spectrometry techniques. ebi.ac.ukresearchgate.net

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule. researchgate.net For quantification, methods such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in GC-MS or LC-MS can be employed to achieve low limits of detection and quantification, even in complex matrices.

While direct quantitative MS methods for this compound are not extensively detailed in the provided results, the validation of a high-performance thin-layer chromatography (HPTLC) method for the simultaneous quantification of other diterpenoids in Vitex trifolia has been reported. researchgate.net This densitometric method, validated according to ICH guidelines, demonstrates the potential for developing quantitative assays for related compounds like this compound. researchgate.net

Method Validation in Complex Biological and Plant Matrices

The development of reliable analytical methods for the quantification of this compound requires rigorous validation, especially when dealing with complex matrices such as plant extracts or biological fluids. Method validation ensures that the analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the relative standard deviation (RSD) for intra- and inter-day variations.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Studies on related compounds in Vitex species have reported validated UHPLC-DAD methods that were found to be specific, accurate, precise, and reproducible. biocrick.comchemfaces.comebi.ac.uk For example, a validated method for vitetrifolin D and other compounds showed intra- and inter-day variations with RSDs of less than 3.9% and 6.4%, respectively. biocrick.comchemfaces.comebi.ac.uk The applicability of such validated assays has been successfully demonstrated for the analysis of extracts, tinctures, and tablets, confirming their utility in the quality control of phytopharmaceuticals. biocrick.comchemfaces.comebi.ac.uk

Table 3: Validated UHPLC-DAD Method Parameters for Compounds in Vitex agnus-castus

Parameter Finding Reference
Specificity Method shown to be specific for the target analytes. biocrick.comchemfaces.comebi.ac.uk
Accuracy Method demonstrated to be accurate. biocrick.comchemfaces.comebi.ac.uk
Precision (RSD) Intra-day variation: < 3.9% Inter-day variation: < 6.4% biocrick.comchemfaces.comebi.ac.uk
Reproducibility Method found to be reproducible. biocrick.comchemfaces.comebi.ac.uk
Concentration Range Varies by compound, e.g., 12.4-1000.0 µg/mL for vitetrifolin D. biocrick.comchemfaces.comebi.ac.uk

| Applicability | Successfully applied to extracts, tinctures, and tablets. | biocrick.comchemfaces.comebi.ac.uk |

Future Research Directions and Potential Applications in Bioscience and Natural Product Chemistry

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of diterpenoids like (13S)-vitexifolin A is a complex process involving a cascade of enzymatic reactions, typically starting from geranylgeranyl diphosphate (B83284) (GGPP) murdoch.edu.au. While the general pathways for diterpene biosynthesis are understood, the specific enzymes and regulatory mechanisms responsible for producing this compound remain largely uncharacterized. Research efforts could focus on identifying and characterizing the diterpene synthases (diTPSs) and cytochrome P450 enzymes involved in its formation researchgate.netmurdoch.edu.au. Understanding these pathways could involve employing techniques such as transcriptomics and proteomics in Vitex species known to produce this compound, or utilizing heterologous expression systems to study the function of putative biosynthetic genes murdoch.edu.au. The identification of a "this compound synthase activity" has been noted, indicating a specific enzyme is involved in its synthesis ontosight.ai. Further exploration could elucidate the complete enzymatic machinery, providing insights into the natural production of this molecule and potentially enabling biotechnological production.

Development of Innovative Synthetic Routes for Scalable Production

Given the potential pharmacological interest in this compound, developing efficient and scalable synthetic routes is crucial for its broader study and potential application. While natural product isolation yields the compound, it is often in limited quantities and can be resource-intensive ebi.ac.uknih.gov. Research into total synthesis or semi-synthetic approaches could provide a more reliable and scalable supply. This would involve designing synthetic strategies that efficiently construct the labdane (B1241275) diterpene skeleton and introduce the specific stereochemistry at the C13 position. Efforts in synthesizing related diterpenoids from the Vitex genus have been reported, highlighting the complexity and potential challenges in this area acs.orgacs.org. Developing stereoselective synthesis methods will be key to accessing pure this compound for detailed biological evaluation.

Identification of Undiscovered Biological Targets and Mechanisms

While Vitex species and their diterpenoids, including those related to vitexifolins, have demonstrated various biological activities such as anti-cancer, anti-inflammatory, and antimicrobial effects rjptonline.orgresearchgate.netresearchgate.netnih.govfrontiersin.org, the specific molecular targets and detailed mechanisms of action for this compound itself are not comprehensively elucidated. Future research should aim to identify the cellular targets with which this compound interacts. This could involve employing high-throughput screening assays, chemical proteomics, or genetic approaches to pinpoint its molecular binding partners and downstream signaling pathways. Understanding these interactions will be fundamental to explaining its observed biological effects and uncovering novel therapeutic potential. For instance, related diterpenoids have shown activity in inhibiting cell proliferation, inducing apoptosis, and modulating cell cycle progression ebi.ac.uknih.gov.

Application of this compound as a Mechanistic Probe for Biological Research

Once its biological targets and mechanisms of action are better understood, this compound could serve as a valuable chemical probe in biological research. As a well-defined natural product, it can be used to investigate specific cellular processes or pathways. For example, if it is found to selectively inhibit a particular enzyme or protein, it can be employed to study the physiological role of that target in various biological contexts. Its utility as a probe would depend on its specificity, potency, and the ability to manipulate its structure for further studies, such as developing fluorescently labeled analogs for imaging or affinity probes for target identification naturalproducts.netnaturalproducts.net.

Opportunities in Chemical Biology and Drug Discovery Research (Preclinical)

The diverse pharmacological activities reported for Vitex diterpenoids present significant opportunities for this compound in chemical biology and preclinical drug discovery researchgate.netresearchgate.netnih.govmdpi.com. Its potential as an anticancer agent, as suggested by the activities of related compounds nih.govrjptonline.orgresearchgate.netnih.gov, warrants further investigation. Structure-activity relationship (SAR) studies could be initiated to identify key structural features responsible for its biological effects and to design more potent and selective analogs. Exploring its efficacy in various preclinical cancer models, as well as in models for inflammatory or infectious diseases, could reveal therapeutic leads. The compound's presence in natural products databases and its classification as a diterpenoid with potential interactions with cellular targets highlight its relevance for drug discovery pipelines naturalproducts.netnaturalproducts.net.

Q & A

Q. Answer :

  • Genetic knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., Bcl-2) and assess apoptosis via Annexin V/PI staining .
  • Time-resolved assays : Measure caspase-3 activation at early (2–6 hr) vs. late (24 hr) timepoints to distinguish primary from secondary effects .
  • Chemical inhibitors : Co-treat with autophagy inhibitors (e.g., chloroquine) to test dependency on lysosomal pathways .
    Include orthogonal methods like fluorescence polarization for real-time tracking of protein-ligand interactions .

Basic: What are the solubility challenges of this compound in aqueous buffers, and how are they mitigated?

Answer :
The compound exhibits poor solubility (<50 µM in PBS) due to its polyphenolic structure. Strategies include:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance dissolution .
  • pH adjustment : Solubilize in mildly alkaline buffers (pH 8.0) to deprotonate hydroxyl groups .
    Characterize solubility via nephelometry and validate stability under assay conditions using HPLC-UV .

Advanced: What metabolomic approaches can elucidate the biotransformation pathways of this compound in hepatic systems?

Q. Answer :

  • HR-MS/MS metabolomics : Identify phase I/II metabolites (e.g., glucuronides, sulfates) using UPLC-QTOF platforms .
  • Isotope tracing : Adminstrate 13^{13}C-labeled compound and track incorporation into metabolites via NMR .
  • Enzyme phenotyping : Incubate with recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to map metabolic liabilities .
    Data should be integrated with software like XCMS Online for pathway mapping .

Basic: How is the purity of this compound validated in pharmacological studies?

Answer :
Purity (>95%) is confirmed via:

  • HPLC-UV/ELSD : Using C18 columns (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water + 0.1% TFA) .
  • Chiral chromatography : To ensure enantiomeric excess (>99%) .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values within ±0.3% .

Advanced: What statistical frameworks are recommended for analyzing dose-dependent synergism between this compound and chemotherapeutic agents?

Q. Answer :

  • Bliss independence model : Quantify additive vs. synergistic effects using I=fAB(fA+fBfAfB)I = f_{AB} - (f_A + f_B - f_A f_B), where I>0I > 0 indicates synergy .
  • Chou-Talalay method : Calculate combination indices (CI <1 for synergy) via CompuSyn software .
  • Bayesian hierarchical models : Account for inter-experiment variability in high-throughput screens .
    Report 95% confidence intervals and validate with bootstrap resampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.